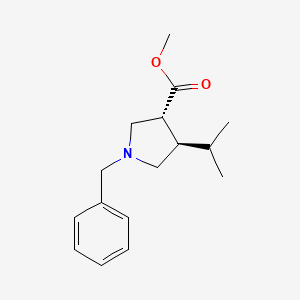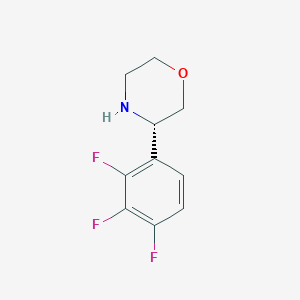
(3S)-3-(2,3,4-Trifluorophenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(2,3,4-Trifluorophenyl)morpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(2,3,4-Trifluorophenyl)morpholine typically involves the reaction of morpholine with a trifluorophenyl derivative under specific conditions. One common method is the nucleophilic substitution reaction where morpholine reacts with 2,3,4-trifluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(2,3,4-Trifluorophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any present carbonyl groups.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring.
Scientific Research Applications
(3S)-3-(2,3,4-Trifluorophenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, possibly interacting with biological targets due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to the stability imparted by the trifluorophenyl group.
Mechanism of Action
The mechanism of action of (3S)-3-(2,3,4-Trifluorophenyl)morpholine involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The morpholine ring may also contribute to the compound’s overall pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-(2,4,5-Trifluorophenyl)morpholine
- (3S)-3-(3,4,5-Trifluorophenyl)morpholine
- (3S)-3-(2,3,5-Trifluorophenyl)morpholine
Uniqueness
(3S)-3-(2,3,4-Trifluorophenyl)morpholine is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and biological activity. The 2,3,4-trifluorophenyl substitution pattern may confer distinct electronic and steric properties compared to other trifluorophenyl isomers, potentially leading to different interactions with molecular targets and varied applications in research and industry.
Properties
Molecular Formula |
C10H10F3NO |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
(3S)-3-(2,3,4-trifluorophenyl)morpholine |
InChI |
InChI=1S/C10H10F3NO/c11-7-2-1-6(9(12)10(7)13)8-5-15-4-3-14-8/h1-2,8,14H,3-5H2/t8-/m1/s1 |
InChI Key |
HZOFJZRQQPMSDN-MRVPVSSYSA-N |
Isomeric SMILES |
C1COC[C@@H](N1)C2=C(C(=C(C=C2)F)F)F |
Canonical SMILES |
C1COCC(N1)C2=C(C(=C(C=C2)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13049924.png)
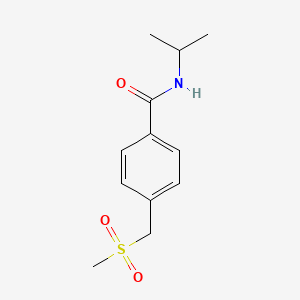
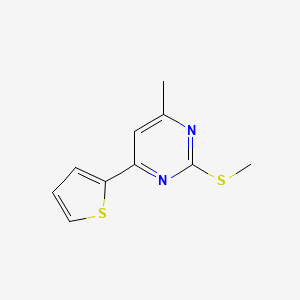
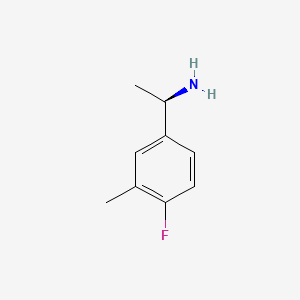
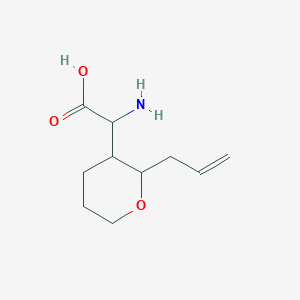
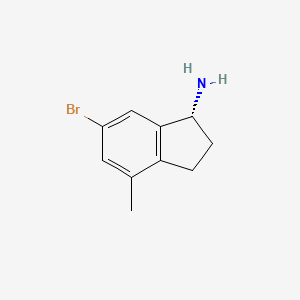
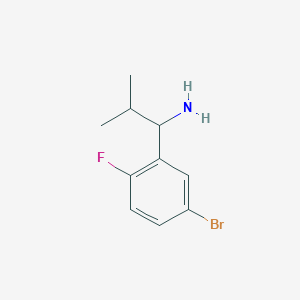
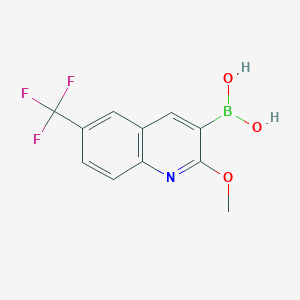
![(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049961.png)
![4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13049977.png)

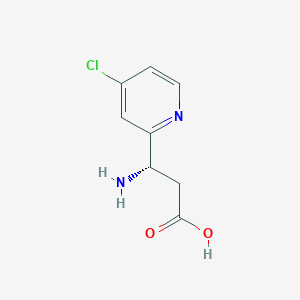
![6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13049991.png)
